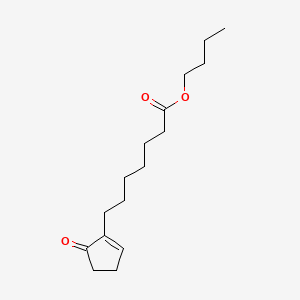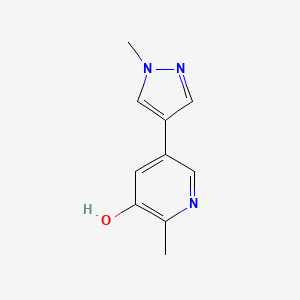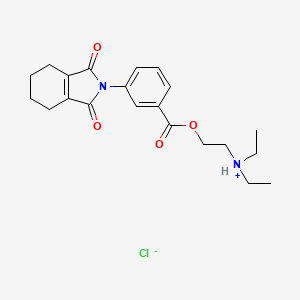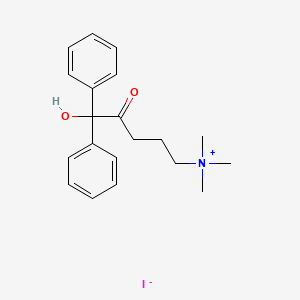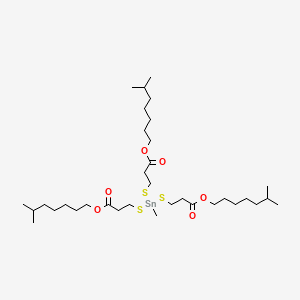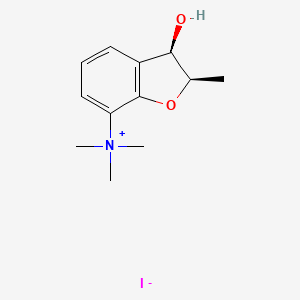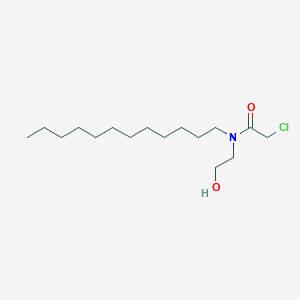
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C16H32ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a dodecyl chain, and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide typically involves the reaction of dodecylamine with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-dodecylacetamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) under mild heating conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Mecanismo De Acción
The mechanism of action of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-dodecylacetamide: Lacks the hydroxyethyl group, making it less hydrophilic.
N-dodecyl-N-(2-hydroxyethyl)acetamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecyl chain, reducing its amphiphilic properties.
Uniqueness
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloro group, a dodecyl chain, and a hydroxyethyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
7460-31-3 |
|---|---|
Fórmula molecular |
C16H32ClNO2 |
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)16(20)15-17/h19H,2-15H2,1H3 |
Clave InChI |
GXMIUYJCVQGQQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCO)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



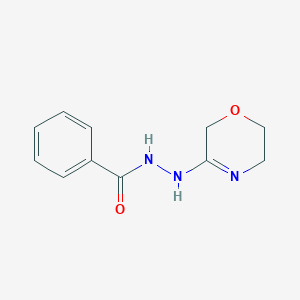
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
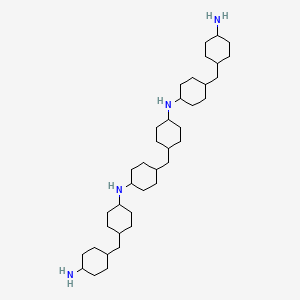
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
